molecular formula C11H15N B3057978 N-[(4-methylphenyl)methyl]prop-2-en-1-amine CAS No. 86926-54-7

N-[(4-methylphenyl)methyl]prop-2-en-1-amine

Cat. No.: B3057978
CAS No.: 86926-54-7
M. Wt: 161.24 g/mol
InChI Key: PRUULPKRGUFODM-UHFFFAOYSA-N
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Description

Compounds like “N-[(4-methylphenyl)methyl]prop-2-en-1-amine” belong to a class of organic compounds known as amines, which contain a nitrogen atom attached to one or more alkyl or aryl groups . They are fundamental in the field of organic chemistry and have a wide range of applications, including in the production of pharmaceuticals, polymers, dyes, and more .


Molecular Structure Analysis

The molecular structure of a compound like “this compound” would consist of a prop-2-en-1-amine backbone with a methylphenylmethyl group attached to the nitrogen .


Chemical Reactions Analysis

Amines, in general, are known to undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form amine salts .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For example, amines are generally basic due to the presence of a lone pair of electrons on the nitrogen atom .

Scientific Research Applications

Reductive Amination Synthesis

N-Methyl- and N-alkylamines, including structures like N-[(4-methylphenyl)methyl]prop-2-en-1-amine, are significant in both academic research and industrial production. They are crucial in life-science molecules and regulatory activities. The use of earth-abundant metal-based catalysts for the synthesis and functionalization of these amines is a key area of scientific interest, as demonstrated in the expedient synthesis of N-methylated and N-alkylated amines using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts (Senthamarai et al., 2018).

Antibacterial and Antifungal Applications

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. The creation of 4-thiazolidinones and 2-azetidinones derivatives from chalcone, and their subsequent testing against bacterial and fungal strains, indicates the potential of these compounds in developing novel antimicrobial agents (N. Patel & Minesh D. Patel, 2017).

Corrosion Inhibition

Amine derivatives, including those similar to this compound, have been synthesized and studied for their ability to inhibit corrosion on mild steel in acidic environments. These compounds show promise as protective coatings for metals, with their efficiency influenced by the presence of different substituent groups (Boughoues et al., 2020).

Synthetic Pathways and Impurity Identification

The compound has been involved in studies identifying impurities in methamphetamine synthesis via reductive amination, demonstrating its relevance in forensic chemistry and drug analysis (Toske et al., 2017).

Mechanism of Action

The mechanism of action of a compound like “N-[(4-methylphenyl)methyl]prop-2-en-1-amine” would depend on its specific use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on a compound like “N-[(4-methylphenyl)methyl]prop-2-en-1-amine” would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-3-8-12-9-11-6-4-10(2)5-7-11/h3-7,12H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUULPKRGUFODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405914
Record name N-[(4-methylphenyl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86926-54-7
Record name N-[(4-methylphenyl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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